Cas no 4984-01-4 (3,7-Dimethyl-1-octene)

3,7-Dimethyl-1-octene 化学的及び物理的性質
名前と識別子
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- 1-Octene, 3,7-dimethyl-
- 3,7-DIMETHYL-1-OCTENE
- 1-Octene,3,7-dimethyl
- 1-Octene,7-dimethyl
- 2,6-Dimethyl-7-octene
- 3,7-dimethyl-oct-1-ene
- Diisoamylene
- EINECS 225-635-2
- 3,7-Dimethyl-1-octene, >=97.0% (GC)
- 1-Octene,7-dimethyl-
- NSC157589
- NSC-157589
- FT-0691481
- DTXSID30871109
- NS00045767
- 3,7-Dimethyloct-1-ene
- 3,7-dimethyloctene
- NSC 157589
- AKOS025293916
- 4984-01-4
- DTXCID80818781
- (+/-)-3,7-Dimethyl-1-octene; 2,6-Dimethyl-7-octene; 3,7-Dimethyloct-1-ene; NSC 157589
- DB-262002
- 3,7-Dimethyl-1-octene
-
- MDL: MFCD00042868
- インチ: InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h5,9-10H,1,6-8H2,2-4H3
- InChIKey: KSXTZYRIJKDCEA-UHFFFAOYSA-N
- ほほえんだ: CC(CCCC(C)C)C=C
計算された属性
- せいみつぶんしりょう: 140.15700
- どういたいしつりょう: 140.157
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 82
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 0.733 g/mL at 20 °C(lit.)
- ゆうかいてん: -56.93°C (estimate)
- ふってん: 154-156 °C(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: n20/D 1.417
- ようかいど: Chloroform (Sparingly), Methanol (Slightly)
- PSA: 0.00000
- LogP: 3.63480
- じょうきあつ: Not available
3,7-Dimethyl-1-octene セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H226
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:UN 3295 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 福カードFコード:10
- ちょぞうじょうけん:2-8°C
- セキュリティ用語:3.2
- リスク用語:R10
- 包装グループ:III
- 包装カテゴリ:III
- 包装等級:III
- 危険レベル:3.2
- 危険レベル:3.2
3,7-Dimethyl-1-octene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D471485-50mg |
3,7-Dimethyl-1-octene |
4984-01-4 | 50mg |
$ 57.00 | 2023-09-07 | ||
TRC | D471485-250mg |
3,7-Dimethyl-1-octene |
4984-01-4 | 250mg |
$ 98.00 | 2023-09-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 40980-1ML |
3,7-Dimethyl-1-octene |
4984-01-4 | 1ml |
¥729.01 | 2023-12-06 | ||
TRC | D471485-100mg |
3,7-Dimethyl-1-octene |
4984-01-4 | 100mg |
$81.00 | 2023-05-18 | ||
TRC | D471485-500mg |
3,7-Dimethyl-1-octene |
4984-01-4 | 500mg |
$121.00 | 2023-05-18 |
3,7-Dimethyl-1-octene 関連文献
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S. Riazanskaia,G. Blackburn,M. Harker,D. Taylor,C. L. P. Thomas Analyst 2008 133 1020
-
2. Part. II.—Catalytic reactions of hydrocarbons. The activation of hydrogen in catalytic reactions of hydrocarbonsA. Farkas Trans. Faraday Soc. 1939 35 906
-
Kristina Melnik,Christopher Grimm,Johannes Wittbrodt,Joachim Ruther,Stefan Schulz Org. Biomol. Chem. 2020 18 3463
-
F. Ciardelli,E. Benedetti,G. Montagnoli,L. Lucarini,P. Pino Chem. Commun. (London) 1965 285
-
5. Manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-dieneFrancis J. McQuillin,Michael Wood J. Chem. Soc. Perkin Trans. 1 1976 1762
-
Sambhu Radhakrishnan,Martin Purino,Konstantinos Alexopoulos,Francis Taulelle,Marie-Fran?oise Reyniers,Guy B. Marin,Johan A. Martens Green Chem. 2015 17 2840
-
7. Complexing of terpenes with transition metals. Part V. Reactions of 3,7-dimethylocta-1,6-diene and of 7-methoxy-3,7-dimethyloct-1-ene with rhodium(III) and thallium(III)Francis J. McQuillin,David George Parker J. Chem. Soc. Perkin Trans. 1 1975 2092
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Igor Jerkovi?,Piotr Marek Ku? RSC Adv. 2014 4 31710
-
Helen J. Martin,James C. Reynolds,Svetlana Riazanskaia,C. L. Paul Thomas Analyst 2014 139 4279
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K. R. Hargrave,A. L. Morris Trans. Faraday Soc. 1956 52 89
3,7-Dimethyl-1-octeneに関する追加情報
Introduction to 3,7-Dimethyl-1-octene (CAS No. 4984-01-4) and Its Emerging Applications in Modern Chemistry
3,7-Dimethyl-1-octene, identified by the Chemical Abstracts Service Number (CAS No.) 4984-01-4, is a significant organic compound that has garnered considerable attention in the field of synthetic chemistry and industrial applications. This linear alkene, characterized by its two methyl groups at the 3rd and 7th carbon positions, exhibits unique structural and chemical properties that make it a valuable intermediate in various chemical processes. The compound's molecular formula, C10H20, underscores its aliphatic nature and its potential role in polymerization reactions, fragrance synthesis, and as a precursor in pharmaceutical manufacturing.
The significance of 3,7-Dimethyl-1-octene lies not only in its structural versatility but also in its reactivity, which allows for diverse functionalization strategies. In recent years, advancements in catalytic processes have enabled more efficient and selective transformations of this compound, opening new avenues for its utilization. For instance, the development of metathesis catalysts has facilitated the synthesis of higher-value derivatives from 3,7-Dimethyl-1-octene, such as conjugated dienes and polyenes, which are crucial in material science applications.
One of the most compelling aspects of 3,7-Dimethyl-1-octene is its role in the production of specialty chemicals. Researchers have leveraged its double bond for the synthesis of monomers used in elastomers and polymers. The introduction of functional groups through controlled reactions with 3,7-Dimethyl-1-octene has led to materials with enhanced thermal stability and mechanical strength. These developments are particularly relevant in industries requiring high-performance materials, such as aerospace and automotive sectors.
In the realm of pharmaceuticals, 3,7-Dimethyl-1-octene has emerged as a key intermediate in the synthesis of bioactive molecules. Its structural framework can be modified to produce compounds with specific biological activities. For example, researchers have utilized derivatives of 3,7-Dimethyl-1-octene to develop novel anti-inflammatory agents by incorporating heterocyclic structures into the molecular backbone. The compound's ability to undergo regioselective reactions makes it an attractive candidate for drug discovery programs aimed at targeting complex biological pathways.
The environmental impact of utilizing 3,7-Dimethyl-1-octene has also been a focus of recent studies. Green chemistry principles have guided efforts to optimize synthetic routes for this compound to minimize waste and energy consumption. For instance, biocatalytic methods have been explored as sustainable alternatives to traditional chemical synthesis. These approaches not only reduce the environmental footprint but also enhance the scalability of processes involving 3,7-Dimethyl-1-octene, making it more viable for large-scale industrial applications.
The future prospects for 3,7-Dimethyl-1-octene are promising, with ongoing research exploring its potential in renewable energy storage solutions. Its high energy density and compatibility with existing polymer matrices make it a candidate for advanced battery electrolytes and solid-state electrodes. Additionally, the compound's role in producing bio-based chemicals aligns with global initiatives to transition toward sustainable manufacturing practices.
In summary,3,7-Dimethyl-1-octene (CAS No. 4984-01-4) is a versatile compound with far-reaching implications across multiple industries. Its unique chemical properties and reactivity have positioned it as a cornerstone in synthetic chemistry research. As advancements continue to emerge in catalysis and green chemistry,3,7-Dimethyl-1-octene is poised to play an even more significant role in shaping the future of chemical manufacturing and innovation.
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